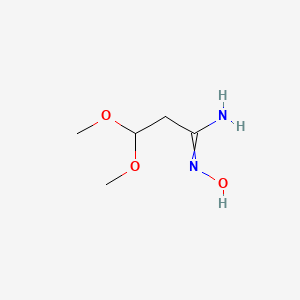

N-Hydroxy-3,3-dimethoxypropionamidine

Description

N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones are a class of heterocyclic compounds synthesized through a four-step process involving condensation, cyclization, oxidation, and thiosemicarbazone formation . These compounds are characterized by a piperidin-4-one core substituted with hydroxylamine and thiosemicarbazide functional groups, as well as aryl rings bearing diverse substituents (e.g., -Cl, -F, -CH₃, -OCH₃). Their chair conformation, confirmed via NMR and crystallographic analysis (Fig. 1, 2), is critical for stability and biological interactions .

These derivatives exhibit broad-spectrum antimicrobial activity, targeting both gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus flavus, Microsporum gypsuem) . Their bioactivity is attributed to the synergistic effects of electron-withdrawing substituents and the thiosemicarbazone moiety, which enhance binding to microbial targets .

Propriétés

Formule moléculaire |

C5H12N2O3 |

|---|---|

Poids moléculaire |

148.16 g/mol |

Nom IUPAC |

N'-hydroxy-3,3-dimethoxypropanimidamide |

InChI |

InChI=1S/C5H12N2O3/c1-9-5(10-2)3-4(6)7-8/h5,8H,3H2,1-2H3,(H2,6,7) |

Clé InChI |

ZQRTXHSHQACUDW-UHFFFAOYSA-N |

SMILES canonique |

COC(CC(=NO)N)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The antimicrobial efficacy and structural features of N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones (compounds 28–32 ) were compared against each other and standard drugs (Table 1, 2). Key findings include:

Structural and Functional Group Variations

Electron-Withdrawing Groups (Cl, F):

- Compound 31 (para-Cl on both aryl rings) showed the highest antibacterial activity, with inhibition zones comparable to ciprofloxacin against Staphylococcus aureus (24 mm vs. 25 mm) and Salmonella typhii (21 mm vs. 22 mm) . It also exhibited strong antifungal activity against Aspergillus flavus (18 mm) and Microsporum gypsuem (20 mm), surpassing fluconazole (20 mm) in some cases .

- Compound 32 (para-F on both aryl rings) demonstrated superior activity against Staphylococcus aureus (26 mm) and Microsporum gypsuem (22 mm) .

Electron-Donating Groups (CH₃, OCH₃):

Mechanism of Action

The thiosemicarbazone moiety facilitates chelation of metal ions in microbial enzymes, disrupting metabolic pathways . Electron-withdrawing groups enhance this effect by increasing electrophilicity, improving target binding . In contrast, electron-donating groups reduce polarity, diminishing efficacy.

Concentration-Dependent Activity

All compounds showed reduced activity upon dilution. For example, 31 ’s inhibition zone against Aspergillus flavus decreased from 18 mm to 12 mm at half concentration, highlighting its dose-dependent effects .

Conformational Stability

The chair conformation of the piperidinone ring (Fig. 1, 2) ensures optimal spatial arrangement for interactions with bacterial cell walls or fungal membranes. This structural rigidity distinguishes these compounds from flexible analogs like 3-alkyl-2,6-diarylpiperidin-4-ones, which show lower activity .

Data Tables

Table 1: Antibacterial Activity of Compounds 28–32 vs. Ciprofloxacin

| Organism | Ciprofloxacin (mm) | 31 (mm) | 32 (mm) | 28 (mm) |

|---|---|---|---|---|

| Staphylococcus aureus | 25 | 24 | 26 | 18 |

| Escherichia coli | 24 | 12 | 14 | 10 |

| Salmonella typhii | 22 | 21 | 19 | 16 |

Table 2: Antifungal Activity of Compounds 28–32 vs. Fluconazole

| Fungus | Fluconazole (mm) | 31 (mm) | 32 (mm) | 29 (mm) |

|---|---|---|---|---|

| Aspergillus flavus | 20 | 18 | 16 | 12 |

| Microsporum gypsuem | 20 | 20 | 22 | 14 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.